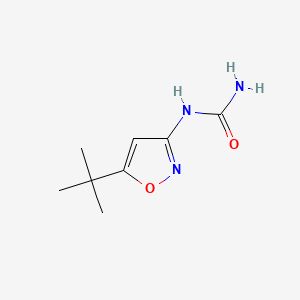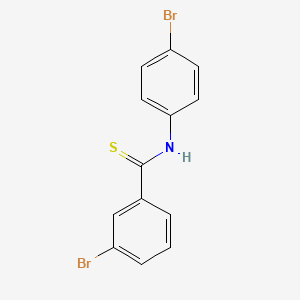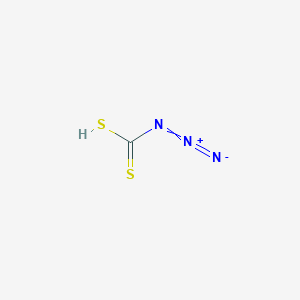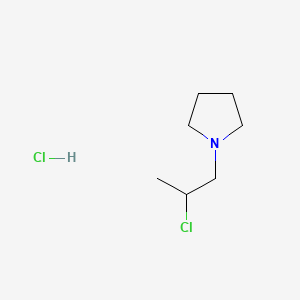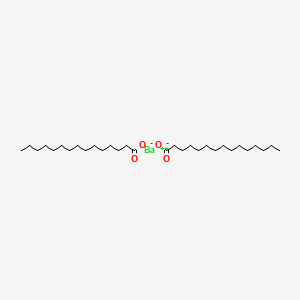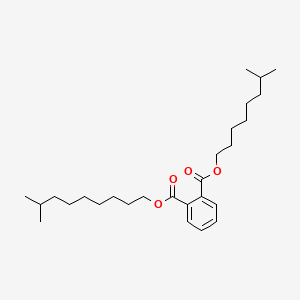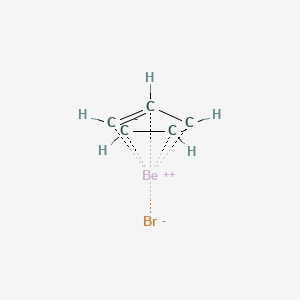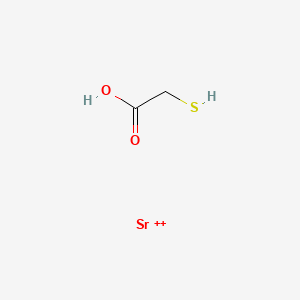![molecular formula C11H18O2 B12646965 3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one CAS No. 93840-81-4](/img/structure/B12646965.png)
3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one is a chemical compound with the molecular formula C₁₁H₁₈O₂ and a molecular weight of 182.259 g/mol . It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one typically involves the reaction of cyclohexanone with appropriate reagents to form the spiro structure. One common method involves the use of a Grignard reagent, followed by cyclization to form the spiro compound . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like magnesium.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxaspiro[4.5]decan-2-one: This compound shares a similar spiro structure but lacks the methyl groups at positions 3 and 6.
3-Methylene-1-oxaspiro[4.5]decan-2-one: This compound has a methylene group at position 3 instead of a methyl group.
Uniqueness
3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of methyl groups at positions 3 and 6 can affect its steric and electronic characteristics, making it distinct from other spiro compounds .
Propriétés
Numéro CAS |
93840-81-4 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
3,6-dimethyl-1-oxaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C11H18O2/c1-8-7-11(13-10(8)12)6-4-3-5-9(11)2/h8-9H,3-7H2,1-2H3 |
Clé InChI |
GMYXUTYETGXPOS-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC12CC(C(=O)O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


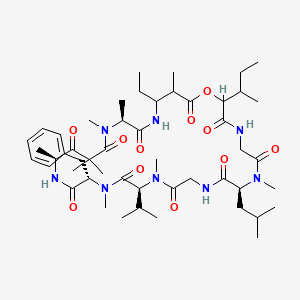
![(2E,4E)-3-methyl-5-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)phenyl]penta-2,4-dienoic acid](/img/structure/B12646905.png)
